molecular formula C15H12N2O3S2 B11133741 N-[1-(1,3-benzoxazol-2-ylsulfanyl)-2-oxo-2-(thiophen-2-yl)ethyl]acetamide

N-[1-(1,3-benzoxazol-2-ylsulfanyl)-2-oxo-2-(thiophen-2-yl)ethyl]acetamide

Cat. No.: B11133741
M. Wt: 332.4 g/mol
InChI Key: HGYIIXOFYJYAFY-UHFFFAOYSA-N
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Description

N-[1-(1,3-benzoxazol-2-ylsulfanyl)-2-oxo-2-(thiophen-2-yl)ethyl]acetamide is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring, a thiophene ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-benzoxazol-2-ylsulfanyl)-2-oxo-2-(thiophen-2-yl)ethyl]acetamide typically involves multiple steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Thioether Formation: The benzoxazole derivative is then reacted with a thiol compound to introduce the sulfanyl group. This step often requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the thiol.

    Acylation: The resulting intermediate is acylated with an acyl chloride or anhydride to introduce the acetamide group. This reaction is typically carried out in the presence of a base like triethylamine (TEA) to neutralize the generated acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The benzoxazole and thiophene rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the benzoxazole and thiophene rings.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(1,3-benzoxazol-2-ylsulfanyl)-2-oxo-2-(thiophen-2-yl)ethyl]acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit interesting pharmacological properties. Compounds containing benzoxazole and thiophene rings are often investigated for their antimicrobial, antifungal, and anticancer activities. Research into this compound could reveal similar bioactivities, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of multiple functional groups allows for interactions with various biological targets, potentially leading to the development of new medications.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its structural features make it suitable for incorporation into polymers or other advanced materials.

Mechanism of Action

The mechanism of action of N-[1-(1,3-benzoxazol-2-ylsulfanyl)-2-oxo-2-(thiophen-2-yl)ethyl]acetamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The benzoxazole and thiophene rings may facilitate binding to hydrophobic pockets, while the acetamide group could form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzoxazol-2-yl)acetamide: Lacks the thiophene ring, potentially altering its chemical and biological properties.

    N-(thiophen-2-yl)acetamide: Lacks the benzoxazole ring, which may reduce its bioactivity.

    2-(1,3-benzoxazol-2-ylthio)acetic acid: Contains a carboxylic acid group instead of an acetamide group, affecting its reactivity and solubility.

Uniqueness

N-[1-(1,3-benzoxazol-2-ylsulfanyl)-2-oxo-2-(thiophen-2-yl)ethyl]acetamide is unique due to the combination of the benzoxazole and thiophene rings with an acetamide group. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications. The presence of the sulfanyl group also introduces additional reactivity, allowing for further chemical modifications.

Properties

Molecular Formula

C15H12N2O3S2

Molecular Weight

332.4 g/mol

IUPAC Name

N-[1-(1,3-benzoxazol-2-ylsulfanyl)-2-oxo-2-thiophen-2-ylethyl]acetamide

InChI

InChI=1S/C15H12N2O3S2/c1-9(18)16-14(13(19)12-7-4-8-21-12)22-15-17-10-5-2-3-6-11(10)20-15/h2-8,14H,1H3,(H,16,18)

InChI Key

HGYIIXOFYJYAFY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(=O)C1=CC=CS1)SC2=NC3=CC=CC=C3O2

Origin of Product

United States

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